molecular formula C9H16O B1178570 FK BINDING PROTEIN CAS No. 131144-19-9

FK BINDING PROTEIN

Cat. No.: B1178570
CAS No.: 131144-19-9
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Classification of Human FKBPs

Group Representative Isoforms Key Features
Cytoplasmic FKBP12, FKBP12.6 Single PPIase domain; regulate calcium channels and mTOR signaling.
Nuclear FKBP25, FKBP133 DNA-binding activity; modulate transcription and chromatin structure.
Endoplasmic Reticulum FKBP13, FKBP19 Contain ER retention motifs; assist in protein folding.
TPR-containing FKBP51, FKBP52 Tetratricopeptide repeat (TPR) domains; interact with HSP90 and steroid receptors.

FKBPs are distinguished from cyclophilins by:

  • Drug specificity : FKBPs bind FK506/rapamycin, while cyclophilins bind cyclosporin A.
  • Structural motifs : FKBPs feature β-sheet-rich PPIase domains, whereas cyclophilins adopt α-helical barrels.

Structural Diversity and Isoform Variations

FKBPs exhibit remarkable structural plasticity, enabling functional versatility across biological systems.

Core Structural Features:

  • PPIase domain : A conserved β-sheet scaffold surrounding a central α-helix, forming the FK506/rapamycin-binding pocket.
  • Variable domains : Larger isoforms incorporate additional motifs:
    • Tetratricopeptide repeats (TPRs) : Mediate protein-protein interactions in FKBP51/52.
    • Calmodulin-binding regions : Found in FKBP38, linking calcium signaling to apoptosis.
    • Transmembrane helices : Anchor FKBP19 to the endoplasmic reticulum.

Table 2: Structural Comparison of Select FKBPs

Isoform Molecular Weight (kDa) Domains Ligand Affinity (Ki)
FKBP12 12 Single PPIase FK506: 0.4 nM
FKBP25 25 PPIase + HLH motif Rapamycin: 0.9 nM
FKBP51 51 Two PPIase + Three TPRs FK506: 10 nM
FKBP38 38 PPIase + Transmembrane FK506: >1 µM

Functional implications of structural diversity :

  • Isoform-specific binding pockets : Subtle differences in the PPIase domain (e.g., FKBP12 vs. FKBP12.6) determine drug selectivity and target engagement.
  • Domain shuffling : Gene duplication and exon splicing events have generated isoforms like FKBP52, which shares 60% identity with FKBP51 but exhibits distinct HSP90-binding kinetics.
  • Evolutionary conservation : Purifying selection has maintained critical residues in the PPIase domain across vertebrates, underscoring its functional indispensability.

Properties

CAS No.

131144-19-9

Molecular Formula

C9H16O

Origin of Product

United States

Preparation Methods

Prokaryotic Expression in Escherichia coli

The majority of FKBP isoforms, particularly FKBP12 and FKBP38, are expressed in E. coli due to their relatively small molecular weights (12–59 kDa) and absence of post-translational modifications. Source demonstrates the use of Rosetta2 (DE3) cells in M9 minimal media supplemented with 15NH4Cl and 13C-glucose for isotopic labeling. Induction with 1 mM isopropyl-β-D-thiogalactopyranoside (IPTG) at 16°C for 16 hours yields soluble FKBP12–FRB fusion proteins at 24–34 mg/L. Critical parameters include:

  • Vector design : pGBHPS vectors with N-terminal GB1 and hexahistidine tags enhance solubility.

  • Temperature optimization : Lower incubation temperatures (16°C) prevent inclusion body formation.

  • Tag removal : HRV3C protease cleaves affinity tags post-purification, preserving native protein structure.

Eukaryotic Expression in Saccharomyces cerevisiae

For larger FKBP isoforms (e.g., FKBP59), yeast systems offer advantages in folding multi-domain proteins. Source outlines a PCR-based C-terminal tagging strategy using pFA6a-FKBP-GFP-HIS3MX6 plasmids. The F36V mutant of FKBP is preferred for its enhanced binding specificity to synthetic ligands like AP20187. Key steps include:

  • Homologous recombination : 40-nucleotide homology arms flanking the target gene’s stop codon ensure precise integration.

  • Selection markers : HIS3MX6 enables auxotrophic selection on histidine-deficient media.

  • Live-cell validation : Fluorescent tags (e.g., GFP) permit real-time localization studies during dimerization assays.

Affinity Purification Techniques

FK506-Immobilized Bead Chromatography

Source details a high-efficiency protocol for isolating FKBP12 from cell lysates using FG beads functionalized with FK506 (tacrolimus). The method achieves >95% purity in a single step:

ParameterOptimization Range
FK506 immobilization0–30 mM
Binding buffer100 mM KCl, 20 mM HEPES (pH 7.9)
ElutionSDS sample buffer, 98°C for 5 min

Silver staining and mass spectrometry confirm FKBP12 recovery proportional to ligand density, with 30 mM FK506 beads yielding maximal binding capacity.

Metal Chelate Chromatography

Hexahistidine-tagged FKBPs are purified via Ni-NTA affinity columns. Source reports a two-step process:

  • Primary capture : Ni-NTA resin binds His-tagged FKBP–FRB fusions at 4°C in 20 mM imidazole.

  • Tag removal : HRV3C protease incubation (16 hours, 4°C) followed by Superdex 75 gel filtration removes contaminants, achieving final yields of 17–40 mg/L.

Fusion Protein Strategies to Enhance Solubility

FKBP12 as a Solubility Tag

The FKBP12–FRB fusion system (Fig. 1) exemplifies domain-assisted folding. Source engineers a GSGSSGSSGSSGT linker between FKBP12 and the mTOR FRB domain, resolving the inherent instability of isolated FRB (half-life <6 hours at 25°C). This design increases solubility 12-fold while maintaining rapamycin-binding activity.

Chemical Synthesis of FKBP Inhibitors

Source pioneers non-peptide FKBP inhibitors through structure-guided design:

  • P1-P1' site : Chiral propargylic amines serve as amino ketone mimetics (Ki = 50–200 nM).

  • P3'-P4' site : Trans-olefins replace peptide backbones, reducing proteolytic susceptibility.

A representative synthesis pathway involves:

  • Step 1 : Palladium-catalyzed coupling of zirconium enolates with propargyl amines.

  • Step 2 : Oxidative cleavage to install α,β-unsaturated ketone pharmacophores.

Structural Characterization and Validation

TASSER-Based Tertiary Structure Predictions

Source employs PROSPECTOR_3 algorithms to model 45 FKBP isoforms. Key findings include:

FKBP IsoformTemplate (PDB)C-scoreSequence Identity
FKBP3 (Hs)1fd92.11929.0%
FKBP5 (Hs)1kt00.82198.0%
FKBP7 (Hs)2f4e-0.51632.3%

C-scores >0 indicate high-confidence models validated against crystallographic data.

Differential Scanning Calorimetry (DSC)

Source applies DSC to monitor FKBP12–drug interactions, revealing Tm shifts of 4.8°C upon rapamycin binding. This correlates with NMR chemical shift perturbations at Val55 and Ile56, confirming allosteric modulation.

Functional Analysis and Applications

Chemically Induced Dimerization (CID)

Yeast strains expressing FKBP-FP fusions enable real-time tracking of protein oligomerization. Source quantifies AP20187-induced dimerization kinetics (t1/2 = 8.2 ± 1.1 min) using fluorescence recovery after photobleaching (FRAP).

Immunosuppressant Binding Assays

Competitive ELISA with FK506 shows IC50 values of 1.2 nM for recombinant FKBP12, aligning with clinical immunosuppression thresholds .

Chemical Reactions Analysis

FK Binding Proteins undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and specific inhibitors like tacrolimus. The major products formed from these reactions are typically modified proteins or protein-drug complexes.

Scientific Research Applications

2.1. Immunology and Transplantation

FK506 and its binding proteins have significant implications in immunology, particularly in organ transplantation. FKBP12, for example, is integral to the mechanism of action of FK506, which inhibits calcineurin, a phosphatase involved in T-cell activation. This inhibition leads to reduced interleukin-2 expression, thereby preventing graft rejection in transplant patients .

In studies involving allogeneic stem cell transplantation, the role of NK (natural killer) cells has been linked to FKBP12's interaction with calcineurin, highlighting its importance in modulating immune responses post-transplantation .

2.2. Cancer Research

FKBPs are also pivotal in cancer research due to their regulatory roles in cell signaling pathways. For instance, FKBP38 has been identified as a negative regulator of mTORC1 (mechanistic target of rapamycin complex 1), which is crucial for cell growth and proliferation. The inhibition of mTORC1 by FKBP38 suggests potential therapeutic strategies for targeting cancer cell metabolism .

Additionally, FKBP51 and FKBP52 have been studied for their roles in steroid hormone receptor signaling and cancer progression. Their differential effects on receptor activity can influence tumor growth and response to therapies .

2.3. Muscle Physiology

In skeletal muscle physiology, FKBP12 is associated with the ryanodine receptor (RyR), which is essential for calcium release during muscle contraction. Studies have shown that FKBP12's binding to RyR is crucial for maintaining calcium homeostasis and proper muscle function . Disruption of this interaction can lead to muscle pathologies.

3.1. Immunosuppressive Therapy

FK506 remains a cornerstone in immunosuppressive therapy following organ transplantation. Its efficacy in preventing acute rejection episodes has been well-documented, making it a standard treatment alongside corticosteroids .

3.2. Cancer Treatment

Rapamycin and its analogs have been utilized clinically to treat various cancers due to their ability to inhibit mTOR signaling pathways through FKBP12 interactions . This application underscores the therapeutic potential of targeting FKBPs in cancer management.

Case Studies

Study Focus Findings
Study on FKBP12 and CalcineurinImmunologyDemonstrated that FKBP12 is essential for calcineurin inhibition by FK506, crucial for T-cell activation modulation .
FKBP38's Role in CancerOncologyIdentified as an endogenous inhibitor of mTORC1; its modulation could serve as a therapeutic target in cancer treatment .
FKBP12 Interaction with RyRMuscle PhysiologyEstablished that FKBP12 is vital for calcium release during muscle contraction; disruption leads to impaired muscle function .

Mechanism of Action

The mechanism of action of FK Binding Proteins involves binding to immunosuppressant drugs like tacrolimus. The FK Binding Protein-tacrolimus complex inhibits the calcium-dependent phosphatase, calcineurin, which leads to the inhibition of T-cell activation and results in immunosuppression . This mechanism is crucial for preventing organ rejection in transplant patients.

Comparison with Similar Compounds

Research Findings and Clinical Relevance

  • Asthma and Obesity : In obese asthmatics, dexamethasone-induced FKBP51 in CD4+ T-cells correlates with worse asthma control (β = 1.12 per SD increase in ATAQ score, p < 0.05) .
  • Steroid Resistance : FKBP51 overexpression reduces GR ligand affinity by 40–60% in vitro, explaining poor inhaled corticosteroid response in obese patients .
  • Neuroprotection: FKBP52 promotes axonal regeneration in spinal cord injury models, contrasting FKBP12’s immunosuppressive role .

Q & A

Q. What are the standard experimental assays to measure FKBP-ligand binding affinity, and how are they validated?

To quantify FKBP interactions (e.g., with FK506 or rapamycin), isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are widely used. ITC measures thermodynamic parameters (ΔH, ΔG), while SPR provides kinetic data (kon/koff). Validation requires comparing results against known standards (e.g., FKBP12-FK506 complex with Kd ~0.4 nM) and cross-referencing databases like BindingDB, which aggregates affinity data from multiple studies under varying conditions . Controls include using inactive FKBP mutants or competitive inhibitors to confirm specificity.

Q. How can researchers structurally characterize FKBP domains involved in immunophilin activity?

The FK domain (responsible for peptidylprolyl isomerase activity) and TPR domain (mediating protein-protein interactions) can be resolved via X-ray crystallography or cryo-EM. Public repositories like the World Wide Protein Data Bank (wwPDB) provide FKBP structural data (e.g., PDB ID 1FKF for FKBP12). Mutagenesis studies, such as alanine scanning of FK506-binding residues (e.g., Tyr26, Phe46), are critical to map functional regions .

Q. What are common experimental controls for FKBP functional studies in cellular models?

Include:

  • Wild-type vs. FKBP knockout cells to isolate FKBP-specific effects.
  • Vehicle controls (e.g., DMSO for drug-treated samples).
  • Competitive inhibitors (e.g., non-immunosuppressive FKBP ligands like GPI-1046) to distinguish pharmacological vs. physiological interactions .

Advanced Research Questions

Q. How can conflicting binding affinity data across studies be systematically resolved?

Discrepancies often arise from methodological differences (e.g., ITC vs. SPR) or buffer conditions (pH, temperature). To reconcile

  • Cross-reference datasets in BindingDB, which flags measurements from distinct sources (e.g., PDB 1FLR has multiple Ki values due to assay variability) .
  • Perform meta-analyses using tools like AffinDB to weight data by experimental rigor (e.g., sample size, replicates) .
  • Validate findings with orthogonal assays (e.g., fluorescence polarization alongside ITC) .

Q. What computational strategies improve the design of FKBP-targeted protein binders?

Traditional methods rely on iterative mutagenesis and phage display. Advanced approaches integrate AlphaProteo’s structure-based design, which generates candidate proteins using target FKBP conformations and preferred binding loci. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) predict binding stability, reducing lab validation cycles .

Q. How do FKBP isoforms (e.g., FKBP51 vs. FKBP52) exhibit divergent roles in signaling pathways despite structural homology?

FKBP51 and FKBP52 share FK domains but differ in TPR domain interactions. To study isoform-specific effects:

  • Use isoform-selective inhibitors (e.g., SAFit2 for FKBP51).
  • Employ co-immunoprecipitation (Co-IP) with TPR domain-binding partners (e.g., Hsp90 for FKBP52).
  • Transcriptomic profiling (e.g., CRISPR-Cas9 knockout models) reveals distinct regulatory networks in stress response vs. steroid signaling .

Q. What methodologies address challenges in studying FKBP interactions with intrinsically disordered proteins (IDPs)?

IDPs (e.g., tau in neurodegenerative studies) require:

  • NMR spectroscopy to capture transient FKBP-IDP interactions.
  • Single-molecule Förster resonance energy transfer (smFRET) to monitor conformational changes.
  • Chemical crosslinking (e.g., formaldehyde) to stabilize weak complexes for structural analysis .

Data Integration & Reproducibility

Q. How can researchers leverage structured databases to optimize FKBP-related experimental design?

  • BindingDB : Filter FKBP-binding compounds by potency (Ki/IC50), organism, or assay type. Download preprocessed datasets for machine learning applications .
  • wwPDB : Extract FKBP-ligand complex structures to guide rational drug design.
  • ChEMBL : Compare FKBP inhibitor pharmacophores across published studies .

Q. What frameworks support reproducible analysis of FKBP functional data?

  • FAIR principles : Ensure data are Findable (DOIs for datasets), Accessible (public repositories), Interoperable (standardized units), and Reusable (detailed protocols) .
  • Jupyter Notebooks : Share code for statistical analyses (e.g., dose-response curve fitting) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.